molecular formula C7H9NO3 B12871539 (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B12871539
M. Wt: 155.15 g/mol
InChI Key: AICWMWCDZWKCBN-AATRIKPKSA-N
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Description

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyethylidene group and a methyl group attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methylisoxazol-5(4H)-one with an aldehyde or ketone in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxyethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylisoxazole: A simpler isoxazole derivative with a methyl group.

    3-Methylisoxazol-5(4H)-one: The parent compound without the methoxyethylidene group.

    Isoxazole-5(4H)-one: The core structure without additional substituents.

Uniqueness

(E)-4-(1-Methoxyethylidene)-3-methylisoxazol-5(4H)-one is unique due to the presence of the methoxyethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(4E)-4-(1-methoxyethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C7H9NO3/c1-4-6(5(2)10-3)7(9)11-8-4/h1-3H3/b6-5+

InChI Key

AICWMWCDZWKCBN-AATRIKPKSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C(\C)/OC

Canonical SMILES

CC1=NOC(=O)C1=C(C)OC

Origin of Product

United States

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